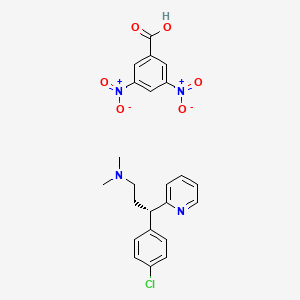
1-Aminobut-3-en-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminobut-3-en-2-ol hydrochloride is an organic compound with the molecular formula C4H10ClNO It is a hydrochloride salt of 1-aminobut-3-en-2-ol, characterized by the presence of an amino group and a hydroxyl group on a butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminobut-3-en-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-ol with ammonia in the presence of a catalyst to form 1-aminobut-3-en-2-ol, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminobut-3-en-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated amines or alcohols.
Substitution: Various substituted amines or alcohols.
Aplicaciones Científicas De Investigación
1-Aminobut-3-en-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 1-aminobut-3-en-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may modulate various pathways, leading to its observed effects .
Comparación Con Compuestos Similares
1-Aminobut-3-en-2-ol hydrochloride can be compared with other similar compounds, such as:
2-Aminobut-3-en-1-ol hydrochloride: Similar structure but different position of the amino group.
3-Aminobut-2-en-1-ol hydrochloride: Different position of the amino and hydroxyl groups.
4-Aminobut-2-en-1-ol hydrochloride: Different position of the amino group.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Propiedades
Número CAS |
1514832-70-2 |
|---|---|
Fórmula molecular |
C4H10ClNO |
Peso molecular |
123.58 g/mol |
Nombre IUPAC |
1-aminobut-3-en-2-ol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4(6)3-5;/h2,4,6H,1,3,5H2;1H |
Clave InChI |
DMYNLNYMVXZHOK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)

![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)


![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)

![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)

amine hydrochloride](/img/structure/B13451019.png)


![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)
